molecular formula C22H28N4O3S B2484608 4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide CAS No. 2320897-84-3

4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide

Cat. No.: B2484608
CAS No.: 2320897-84-3
M. Wt: 428.55
InChI Key: TXQOTAJMUNPIQU-UHFFFAOYSA-N
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Description

The compound "4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide" is a synthetic small molecule featuring a thiomorpholine core substituted with a cyclohexyl group, a 2-methoxyphenyl moiety, and a 1-methylpyrazole carboxamide side chain. For instance, analogous research on complex small-molecule inhibitors, such as those targeting DUX4 in facioscapulohumeral muscular dystrophy (FSHD), highlights the importance of tailored substituents for activity and selectivity .

Properties

IUPAC Name

4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-25-13-15(12-23-25)24-22(28)21-20(17-10-6-7-11-18(17)29-2)26(19(27)14-30-21)16-8-4-3-5-9-16/h6-7,10-13,16,20-21H,3-5,8-9,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQOTAJMUNPIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2C(N(C(=O)CS2)C3CCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide is a member of the thiomorpholine class of compounds, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H23N3O3S\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_3\text{S}

Structural Features

  • Thiomorpholine Ring : The presence of the thiomorpholine moiety is significant for its biological activity.
  • Pyrazole Substituent : The 1-methyl-1H-pyrazole group contributes to its pharmacological properties.
  • Methoxyphenyl Group : The 2-methoxyphenyl substituent may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiomorpholine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of pyrazole have shown promise in targeting specific cancer pathways .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes crucial for bacterial growth and cancer cell metabolism.
  • Induction of Apoptosis : There is evidence that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against a panel of pathogens. The results indicated that compounds structurally related to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazole-containing compounds. In vitro tests demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines, including breast and lung cancers. The IC50 values were reported between 10 to 30 µM, indicating a potent effect .

Data Table

Biological ActivityCompound StructureObserved EffectReference
AntimicrobialThiomorpholineMIC: 32–128 µg/mL against S. aureus
AnticancerPyrazole derivativeIC50: 10–30 µM on cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

  • α-Glucosidase Inhibitors: Compounds like chromone glycosides and catechins (e.g., from Artemisia spp.) share structural motifs that mimic monosaccharides, enabling competitive enzyme inhibition . In contrast, the target compound’s thiomorpholine ring and pyrazole group diverge significantly, suggesting a distinct mechanism of action unrelated to carbohydrate mimicry.
  • Natural Product-Inspired Inhibitors : The DUX4 inhibitors described in are chemically synthesized but designed to resemble natural products. While the target compound lacks explicit natural product motifs, its cyclohexyl and methoxyphenyl groups may enhance lipophilicity and target binding, akin to strategies used in natural product-based drug design .

Predictive Modeling of Properties

Machine learning models, such as XGBoost, have been employed to predict properties like superconducting critical temperatures (RMSE: 9.091 K, R²: 0.928) .

Analytical and Detection Methodologies

Spectroscopic Techniques

  • Infrared Detection: Advanced infrared detectors (1–2 km range) can identify aerosols of chemical compounds via spectral resolution .
  • For the target compound, XRD would clarify its conformational stability compared to α-glucosidase inhibitors or natural product-inspired molecules.

Data Table: Hypothetical Comparison of Key Compounds

Compound Type Structural Features Functional Role Analytical Methods Reference
Target Compound Thiomorpholine, pyrazole, cyclohexyl Hypothetical enzyme inhibitor IR spectroscopy, XRD (hypothetical) -
α-Glucosidase Inhibitors Sugar-like (chromone glycosides, catechins) Competitive enzyme inhibition Phytochemical assays
Natural Product-Inspired Inhibitors Complex, natural product-like scaffolds DUX4 inhibition High-throughput screening

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